3-(difluoromethoxy)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
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Overview
Description
3-(difluoromethoxy)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is a complex organic compound that features a difluoromethoxy group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a benzoic acid core. This compound is often used in peptide synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethoxy)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc groupThe final step involves the formation of the benzoic acid core through a series of condensation and oxidation reactions .
Industrial Production Methods
Industrial production of this compound often employs automated peptide synthesizers that can handle the complex sequence of reactions required. These machines ensure high purity and yield by precisely controlling reaction conditions such as temperature, pH, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethoxy)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The benzoic acid core can be oxidized to form different derivatives.
Reduction: The difluoromethoxy group can be reduced under specific conditions.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic reagents such as sodium azide (NaN₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be used in further synthetic applications .
Scientific Research Applications
3-(difluoromethoxy)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins for biological studies.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(difluoromethoxy)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide is synthesized, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-pentenoic acid: Similar in structure but contains a methyl and pentenoic acid group instead of difluoromethoxy and benzoic acid.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]alanine: Contains an alanine residue instead of the benzoic acid core.
Uniqueness
What sets 3-(difluoromethoxy)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid apart is its unique combination of the difluoromethoxy group and the Fmoc-protected amino group, making it highly versatile for various synthetic applications .
Properties
Molecular Formula |
C23H17F2NO5 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
3-(difluoromethoxy)-5-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C23H17F2NO5/c24-22(25)31-15-10-13(21(27)28)9-14(11-15)26-23(29)30-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12H2,(H,26,29)(H,27,28) |
InChI Key |
WQHVJLYSSQZEGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC(=C4)C(=O)O)OC(F)F |
Origin of Product |
United States |
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